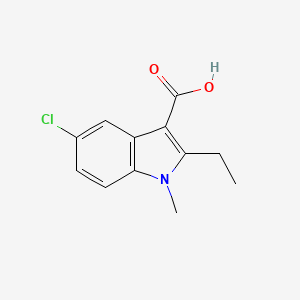

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest in the chemical community due to their importance . For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield . Another example is the intramolecular coupling of carboxylic acids using BOP as the coupling reagent in the presence of DIPEA in DMF .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis involves the reaction of an optically active cyclohexanone with phenylhydrazine hydrochloride . Another example is the intramolecular coupling of carboxylic acids .Physical And Chemical Properties Analysis

Indoles are physically crystalline and colorless in nature with specific odors . They are soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . The specific interactions and resulting changes would depend on the exact target and the biological context.

Biochemical Pathways

Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the biological context.

Pharmacokinetics

A related compound, 5-chloro-indole-2-carboxylate, has been reported to have a good pharmacokinetic profile . The bioavailability of 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid would depend on these ADME properties.

Result of Action

Indole derivatives have been found to have diverse biological activities . For instance, some indole derivatives have shown antiviral activity, suggesting they can affect viral replication at the molecular and cellular levels .

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a stable compound that can be stored for extended periods of time. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain types of experiments.

Zukünftige Richtungen

There are a number of potential future directions for research on 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid. One area that may be worth exploring is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid can be achieved through a number of different methods. One common method involves the condensation of 5-chloro-2-ethylindole with methyl malonic acid in the presence of a strong base. This reaction results in the formation of the intermediate product, 5-chloro-2-ethyl-3-methyl-1H-indole-1,3-dione, which can then be further converted to this compound through a series of chemical reactions.

Wissenschaftliche Forschungsanwendungen

5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid has been found to have a number of potential applications in scientific research. One area where it has been studied extensively is in the field of cancer research. A number of studies have shown that this compound has anti-tumor properties and may be effective in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Safety and Hazards

When handling 5-Chloro-2-ethyl-1-methyl-1H-indole-3-carboxylic acid, it is recommended to wear protective gloves and eyewear. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution . It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases .

Eigenschaften

IUPAC Name |

5-chloro-2-ethyl-1-methylindole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-9-11(12(15)16)8-6-7(13)4-5-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWZLADAQJUDEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(N1C)C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B2899340.png)

![5-(2-Morpholin-4-yl-2-oxoethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2899346.png)

![1-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2899348.png)

![6-(4-Bromophenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2899349.png)

![N-[benzotriazol-1-yl-(4-nitrophenyl)methyl]-4-methylbenzamide](/img/structure/B2899352.png)

![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2899354.png)

![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile](/img/structure/B2899355.png)

![9-([1,1'-Biphenyl]-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B2899358.png)

![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2899359.png)